molecular formula C21H21ClN2O B15215822 1-(2-Chlorophenyl)-N,N-diethyl-7-methylisoquinoline-3-carboxamide CAS No. 89242-31-9

1-(2-Chlorophenyl)-N,N-diethyl-7-methylisoquinoline-3-carboxamide

Cat. No.: B15215822
CAS No.: 89242-31-9
M. Wt: 352.9 g/mol
InChI Key: XCSLCJCCJCTYFI-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-N,N-diethyl-7-methylisoquinoline-3-carboxamide is a synthetic organic compound that belongs to the isoquinoline family. This compound is characterized by its unique structure, which includes a chlorophenyl group, a diethylamino group, and a methylisoquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-N,N-diethyl-7-methylisoquinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with an aminoacetaldehyde diethyl acetal.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and an appropriate Lewis acid catalyst.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with diethylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-N,N-diethyl-7-methylisoquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-N,N-diethyl-7-methylisoquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-N,N-diethyl-7-methylisoquinoline-3-carboxamide: shares structural similarities with other isoquinoline derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group, diethylamino group, and methylisoquinoline core sets it apart from other isoquinoline derivatives, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

89242-31-9

Molecular Formula

C21H21ClN2O

Molecular Weight

352.9 g/mol

IUPAC Name

1-(2-chlorophenyl)-N,N-diethyl-7-methylisoquinoline-3-carboxamide

InChI

InChI=1S/C21H21ClN2O/c1-4-24(5-2)21(25)19-13-15-11-10-14(3)12-17(15)20(23-19)16-8-6-7-9-18(16)22/h6-13H,4-5H2,1-3H3

InChI Key

XCSLCJCCJCTYFI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=NC(=C2C=C(C=CC2=C1)C)C3=CC=CC=C3Cl

Origin of Product

United States

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